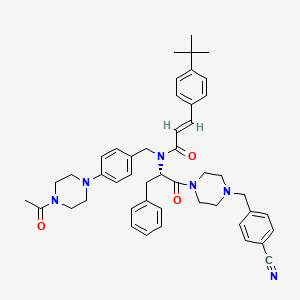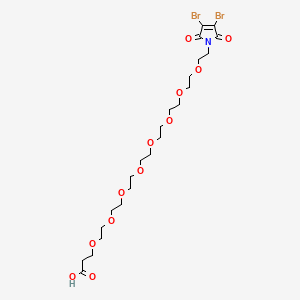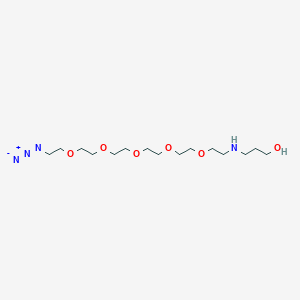
ALK2-IN-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALK2-IN-23 is a potent and selective inhibitor of activin receptor-like kinase 2 (ALK2).
Aplicaciones Científicas De Investigación
Role in Disease Pathogenesis
ALK2, a type I bone morphogenetic protein (BMP) receptor, is involved in various biological processes such as bone, heart, brain, and other tissue development. Mutations in ALK2 are linked to diseases like fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG), making the development of ALK2 inhibitors crucial for targeted treatments. These inhibitors are structurally designed to maximize potency and selectivity for treating peripheral or central nervous system diseases (Rooney & Jones, 2021).
Inhibitor Development and Potency
The discovery of novel pyrazolopyrimidines as potent, selective, and orally bioavailable inhibitors of ALK2 is significant. These inhibitors are designed based on structure-activity relationships and have demonstrated high selectivity against other ALK subtypes with good pharmacokinetic profiles. This innovation is crucial in treating disorders like FOP and DIPG, and in iron metabolism by regulating hepcidin levels, affecting anemia of chronic disease (Nguyen et al., 2022).
Activation Mechanisms and Drug Design
The activation of ALK2 through different mechanisms, including n-alkanes and a peroxisome proliferator, clofibrate, is notable. This process involves distinct cis-acting promoter elements in Candida maltosa, providing insights into how ALK2 can be targeted for therapeutic purposes (Kogure et al., 2005).
Molecular Genetic Subtypes and Aberrations
Abnormalities in the chromosome 2p23, expressing ALK1 and p80, occur in diseases like inflammatory myofibroblastic tumor (IMT) and anaplastic large cell lymphoma. Understanding these molecular genetic subtypes and their implications in various diseases, including sarcomas, is essential in developing targeted therapies (Cessna et al., 2002).
Propiedades
Fórmula molecular |
C28H27N5O2S |
|---|---|
Peso molecular |
497.62 |
Nombre IUPAC |
4-(6-(4-(1-(Pyrrolidin-1-yl)ethyl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C28H27N5O2S/c1-19(32-14-4-5-15-32)20-8-10-21(11-9-20)22-16-30-28-26(17-31-33(28)18-22)24-12-13-27(36(29,34)35)25-7-3-2-6-23(24)25/h2-3,6-13,16-19H,4-5,14-15H2,1H3,(H2,29,34,35) |
Clave InChI |
IPESYYFOXATSFJ-UHFFFAOYSA-N |
SMILES |
O=S(C1=C2C=CC=CC2=C(C3=C4N=CC(C5=CC=C(C(N6CCCC6)C)C=C5)=CN4N=C3)C=C1)(N)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ALK2 IN-23; ALK2-IN 23; ALK2 IN 23; ALK2-IN-23 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide](/img/structure/B1192065.png)

![(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-triene](/img/structure/B1192079.png)

![2-[2-ethoxy-4-[(pyridin-3-ylamino)methyl]phenoxy]-N-hydroxyacetamide](/img/structure/B1192083.png)
